(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-tert-butylphenyl group on the β-position and a 4-methoxyphenyl group on the α-position.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-20(2,3)17-10-5-15(6-11-17)7-14-19(21)16-8-12-18(22-4)13-9-16/h5-14H,1-4H3/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCOCFMBGWGCE-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Solvent-Based Protocol
In conventional setups, the reaction proceeds in ethanol or methanol under reflux, using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalysts. A typical procedure involves:
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Molar ratio : 1:1 (aldehyde:ketone)
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Catalyst loading : 10–20% (w/w)
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Reaction time : 6–24 hours
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Temperature : 60–80°C
Yields range from 65% to 85%, with purity dependent on recrystallization solvents (e.g., ethanol or hexane). Side products, such as unreacted aldehydes or ketones, are minimized by stoichiometric precision and gradual addition of the catalyst.
Catalytic Optimization
Recent studies demonstrate that stronger bases like barium hydroxide [Ba(OH)₂] or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency:
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 24 | 78 | 92 |
| Ba(OH)₂ | Ethanol | 12 | 89 | 95 |
| KOH | Methanol | 18 | 72 | 88 |
Data adapted from green chemistry studies highlight Ba(OH)₂’s superiority in reducing reaction time while improving yield.
Solvent-Free Mechanochemical Synthesis
To align with green chemistry principles, solvent-free grinding techniques have been developed. This method eliminates volatile organic compounds (VOCs) and reduces energy consumption.
Procedure and Advantages
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Reactants : 4-tert-butylbenzaldehyde and 4-methoxyacetophenone (1:1 molar ratio)
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Catalyst : Solid NaOH (10% w/w)
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Equipment : Mortar and pestle or ball mill
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Time : 30–45 minutes at room temperature
Key advantages include:
Mechanistic Insights
The absence of solvent shifts the equilibrium toward product formation by minimizing solvation effects. Mechanical energy input facilitates enolate formation, accelerating nucleophilic attack on the aldehyde.
Purification and Characterization
Recrystallization Strategies
Analytical Validation
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1H-NMR : Key peaks include δ 3.86 (s, OCH₃), 7.07–7.66 (aromatic protons), and 7.66 (d, J=16 Hz, α,β-unsaturated proton).
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13C-NMR : Carbonyl resonance at δ 190.2 ppm confirms ketone formation.
Comparative Analysis of Synthetic Methods
| Parameter | Solvent-Based | Solvent-Free | Electrochemical |
|---|---|---|---|
| Yield (%) | 65–85 | 90–96 | N/A |
| Time | 6–24 h | 0.5–1 h | 2–4 h |
| Catalyst Cost | Low | Low | High |
| Isomeric Control | Moderate | High | High |
| Environmental Impact | High | Low | Moderate |
Solvent-free grinding emerges as the most sustainable and efficient method, though electrochemical approaches warrant further exploration for stereochemical precision .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, which include:
- Antioxidant Properties : It can scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research suggests that (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can induce apoptosis in cancer cells and inhibit tumor growth.
Industrial Applications
In addition to its biological relevance, this compound is utilized in various industrial applications:
- Material Science : It serves as an intermediate in the synthesis of polymers and dyes due to its unique chemical properties.
- Organic Synthesis : As a versatile building block, it is used to create more complex organic molecules for pharmaceuticals and agrochemicals.
Case Studies
Several studies have documented the applications of this compound:
- Anti-Cancer Research : A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines through apoptosis induction mechanisms.
- Inflammation Studies : Research indicated that this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential utility in treating chronic inflammatory conditions.
- Material Development : The compound's unique chemical properties have been explored for developing new polymeric materials with enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Chalcone Derivatives
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) on Ring A generally reduce bioactivity, while electron-donating groups (e.g., methoxy, hydroxyl) enhance it . The target compound’s 4-methoxy group aligns with this trend.
- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., methyl or furan), impacting bioavailability .
- Thermal Stability : Higher melting points in analogs like LabMol-85 (158°C) suggest stronger crystalline packing due to hydrogen bonding (pyrrole), whereas LabMol-91 (84°C) exhibits weaker intermolecular forces (furan) .
Antitubercular Activity
Chalcones with 4-methoxyphenyl groups (e.g., LabMol-83, 90) were evaluated against M. tuberculosis H37Rv using MABA assays, though specific data are unavailable . Cardamonin, a non-piperazine chalcone with hydroxyl groups, showed the highest inhibitory activity (IC₅₀ = 4.35 μM), suggesting that polar substituents enhance potency . The target compound’s methoxy group may offer moderate activity compared to hydroxylated analogs.
Antiviral and Antibacterial Potential
- SARS-CoV-2 Interaction: Chalcones with methoxy or ethoxy groups (e.g., PAAPM, PAAPE) showed strong interactions with the SPIKE protein, while dimethylamino-substituted analogs (PAAPA) bound ACE2 effectively .
- Anti-Efflux Activity : Methoxy-substituted chalcones (e.g., 4b, 4c) inhibited bacterial efflux pumps in Staphylococcus aureus and E. coli at 50–100 μM, comparable to reserpine .
Antioxidant Activity
Chalcones with 2-hydroxyphenyl and 4-methoxyphenyl groups (e.g., compounds in ) demonstrated DPPH radical scavenging activity.
Structure-Activity Relationship (SAR) Insights
- Ring A Substitutions : Meta/para-substituted halogens (e.g., bromo, chloro) or methoxy groups on Ring A correlate with reduced potency. For example, replacing bromine with chlorine in compound 2j increased IC₅₀ from 4.7 μM to 13.8 μM .
- Ring B Substitutions: Electron-donating groups (e.g., methoxy) on Ring B improve activity in non-piperazine chalcones. The target compound’s 4-tert-butyl group may enhance binding to hydrophobic pockets in target proteins .
Biological Activity
(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by a propene backbone with two aromatic rings. The presence of a 4-tert-butylphenyl group and a 4-methoxyphenyl group enhances its lipophilicity, potentially influencing its biological activities. This article examines the biological activities associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound belongs to the class of chalcones, which are known for their diverse biological activities. The structural features contribute to its reactivity and interaction with biological targets.
1. Antibacterial Activity
Chalcones have been reported to exhibit significant antibacterial properties. Studies indicate that this compound shows activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Chalcones
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 - 8 µg/mL |
| Escherichia coli | 2 - 8 µg/mL | |
| Salmonella enterica | 2 - 8 µg/mL |
Research has shown that the hydrophobic nature of chalcones contributes to their antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
2. Anticancer Properties
Chalcones are also recognized for their anticancer potential. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression.
Case Study:
A study demonstrated that this compound inhibited the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
3. Anti-inflammatory Effects
The anti-inflammatory properties of chalcones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings:
In vitro studies indicated that this compound significantly reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Antioxidant Activity: The compound exhibits free radical scavenging activity, which contributes to its protective effects against oxidative stress.
- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression.
Q & A
Q. How can the synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic precursors, while ethanol facilitates Claisen-Schmidt condensation via proton exchange .
- Catalysts: Base catalysts (e.g., NaOH, KOH) promote enolate formation, critical for the chalcone backbone. Acidic conditions may lead to side reactions like cyclization .
- Temperature Control: Reactions conducted at 60–80°C for 6–12 hours typically yield 65–80% purity. Higher temperatures (>100°C) risk decomposition of the tert-butyl group .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) isolates the product from by-products like unreacted aldehydes .
Example Workflow:
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Condensation | Solvent | Ethanol | 75% yield |
| Catalysis | NaOH (10 mol%) | 80% conversion | |
| Purification | Column chromatography (hexane:EA 3:1) | >95% purity |
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
Q. How does the tert-butyl substituent influence the compound’s crystallographic properties?
Methodological Answer: The bulky tert-butyl group induces steric hindrance, leading to:
- Non-planar geometry: Dihedral angles between aromatic rings range from 15–30°, reducing conjugation .
- Packing Efficiency: Monoclinic crystal systems (e.g., P2₁/n) with intermolecular C–H···O hydrogen bonds stabilize the lattice .
- XRD Data Example:
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Unit Cell (Å) | a = 4.006, b = 23.125, c = 13.493 |
| β Angle | 96.3° |
| V (ų) | 1242.4 |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data on electronic properties?
Methodological Answer:
- DFT Calculations (B3LYP/6-311++G(d,p)): Predict frontier molecular orbitals (HOMO-LUMO gap) and compare with UV-Vis data. Discrepancies often arise from solvent effects (PCM models adjust for ethanol/water interactions) .
- Charge Transfer Analysis: Mulliken charges reveal electron-withdrawing effects of the methoxy group, stabilizing the enone system .
- Case Study: Experimental λmax (350 nm) vs. DFT-predicted 340 nm. Solvent correction reduces error to <5% .
Q. What strategies validate the compound’s potential as a nonlinear optical (NLO) material?
Methodological Answer:
- Hyperpolarizability (β) Measurement: Electric-field-induced second harmonic generation (EFISHG) or Kurtz-Perry powder method quantifies NLO activity. High β values (>10<sup>−30</sup> esu) correlate with asymmetric electron density from the tert-butyl/methoxy groups .
- Crystal Symmetry: Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are prerequisite for NLO activity. Single-crystal XRD confirms this .
- Thermal Stability: Differential scanning calorimetry (DSC) shows melting points >150°C, ensuring durability under laser irradiation .
Q. How do substituent positions (tert-butyl vs. methoxy) affect pharmacological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Screening: MIC values against S. aureus (tert-butyl: 12.5 µg/mL; methoxy: 25 µg/mL) suggest steric bulk enhances membrane disruption .
- Docking Studies: AutoDock Vina models show tert-butyl fits hydrophobic pockets of bacterial enzymes (e.g., FabI), while methoxy groups form hydrogen bonds with active sites .
Data Contradiction Analysis
Q. How to address inconsistencies in reported antimicrobial activity across studies?
Methodological Answer:
- Variable Testing Conditions: Standardize protocols (e.g., CLSI guidelines) for MIC assays. Discrepancies often stem from solvent (DMSO vs. ethanol) or inoculum size differences .
- Synergistic Effects: Check for adjuvant interactions (e.g., with β-lactams) masked in standalone tests .
- Resazurin-Based Viability Assays: Replace error-prone agar diffusion with fluorometric methods for precise IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
